![molecular formula C10H9Cl2N3 B11869388 6-Chloroquinoline-2-carboximidamide hydrochloride CAS No. 1179360-68-9](/img/structure/B11869388.png)
6-Chloroquinoline-2-carboximidamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinoline-2-carboximidamide hydrochloride typically involves the reaction of 6-chloroquinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using bulk manufacturing processes. These processes involve the use of large reactors, precise control of reaction parameters, and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted quinoline compounds .
Scientific Research Applications
6-Chloroquinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloroquinoline-2-carboximidamide hydrochloride include other quinoline derivatives, such as chloroquine and hydroxychloroquine .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Biological Activity
6-Chloroquinoline-2-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by the presence of a chloro group and a carboximidamide functional group. Its molecular formula is C10H8ClN3O, and it exhibits properties typical of quinoline derivatives, such as solubility in organic solvents and potential for biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been shown to inhibit cell growth in leukemia and lymphoma cell lines, with IC50 values ranging from 10 to 20 µM depending on the specific cell type tested.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HuT78 | 10.86 | Induction of apoptosis |
HL-60 | 18.2 | Cell cycle arrest |
HeLa | 15.2 | Apoptosis via mitochondrial disruption |
These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial membrane potential disruption, leading to the release of pro-apoptotic factors into the cytoplasm .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Tyrosine Kinase Inhibition : Similar compounds have been identified as tyrosine kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways.
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant alterations in cell cycle progression, particularly causing arrest in the G1 phase and promoting accumulation in the subG0/G1 phase, indicative of apoptosis .
- Mitochondrial Pathways : The compound's effect on mitochondrial integrity suggests it may trigger the intrinsic apoptotic pathway, a common mechanism for many anticancer agents .
Case Studies
Several studies have explored the efficacy of this compound:
- A study evaluating its effects on HuT78 cells demonstrated a statistically significant increase in late-stage apoptosis (83.75%) after 24 hours of treatment, highlighting its rapid action against malignant cells .
- Another investigation focused on structural modifications revealed that variations in substituents significantly impacted the antiproliferative potency against different cancer types, underscoring the importance of chemical structure in therapeutic efficacy .
Properties
CAS No. |
1179360-68-9 |
---|---|
Molecular Formula |
C10H9Cl2N3 |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
6-chloroquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8ClN3.ClH/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13;/h1-5H,(H3,12,13);1H |
InChI Key |
JCIRYZLIKDYUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=N)N)C=C1Cl.Cl |
Origin of Product |
United States |
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